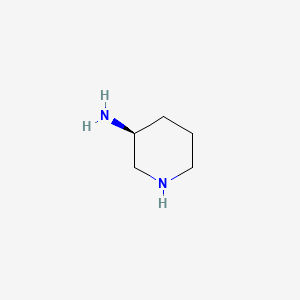

(S)-piperidin-3-amine

Vue d'ensemble

Description

(S)-piperidin-3-amine, also known as (S)-3-amino-1-piperidine, is an organic compound with the molecular formula C5H12N2. It is an amine, meaning it contains an amine group, and is an isomer of piperidin-3-amine. It is a white, crystalline solid with a melting point of 77-79°C and a boiling point of 145-147°C. It is highly soluble in water, ethanol, and methanol, and is used in a wide variety of applications, including as a reagent in organic synthesis, as a precursor to pharmaceuticals, and as a biochemical research tool.

Applications De Recherche Scientifique

Selective Piperidine Synthesis

Piperidine derivatives, including those derived from (S)-piperidin-3-amine, are synthesized through innovative methods such as iodine-catalyzed Csp3–H amination under visible light. This approach allows for selective formation of piperidine over pyrrolidine, providing a new pathway for the synthesis of complex organic compounds with potential applications in pharmaceuticals and materials science (Zhang & Muñiz, 2017).

Piperidone Synthesis Using Amino Acid

Research into green chemistry has led to the synthesis of piperidone, a derivative of piperidine, using amino acids like aspartic acid. This method is significant for its antimicrobial activity and represents a sustainable alternative to traditional synthesis methods, highlighting the role of (S)-piperidin-3-amine derivatives in developing new antimicrobial agents (Soundarrajan, Saraswathi, & Asiyaparvin, 2011).

Enantioselective Synthesis of Substituted Piperidines

The asymmetric synthesis of piperidine derivatives, including those involving (S)-piperidin-3-amine, is crucial for producing enantioenriched pharmaceuticals. Techniques such as lithiated N-Boc allylic and benzylic amines conjugate additions to nitroalkenes have been developed to achieve high enantioselectivity, demonstrating the versatility of (S)-piperidin-3-amine in synthesizing biologically active compounds (Johnson et al., 2002).

CO2 Absorption Characteristics

(S)-piperidin-3-amine and its derivatives play a role in environmental science, particularly in carbon capture technologies. Studies on the CO2 absorption characteristics of heterocyclic amines show that functionalized piperidine derivatives can efficiently absorb CO2, potentially leading to new solutions for greenhouse gas reduction (Robinson, McCluskey, & Attalla, 2011).

Synthesis of Spiro-Fused Piperidines

Environmentally benign methods for synthesizing spiro-fused piperidines have been developed, using iron(III) trifluroacetate in aqueous micellar mediums. This method is notable for its ambient temperature conditions and has implications for synthesizing compounds with antibacterial activity, showcasing the utility of (S)-piperidin-3-amine in developing new antimicrobial strategies (Lohar et al., 2016).

Propriétés

IUPAC Name |

(3S)-piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUGKEHLRUVPAN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357621 | |

| Record name | (S)-piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-piperidin-3-amine | |

CAS RN |

80918-66-7 | |

| Record name | (S)-piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

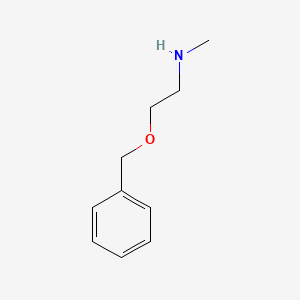

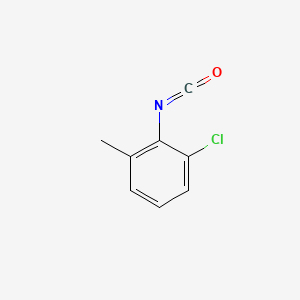

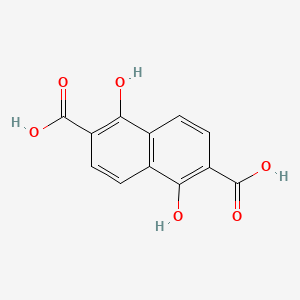

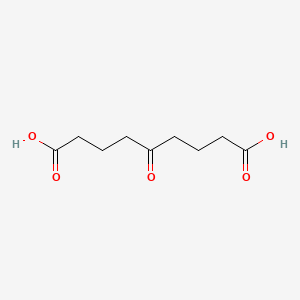

Feasible Synthetic Routes

Q & A

Q1: What analytical challenges are associated with characterizing (R)-piperidin-3-amine and its enantiomer, and how does the research address these challenges?

A1: (R)-piperidin-3-amine, often found in its dihydrochloride salt form (R-AMP), presents analytical challenges due to its high melting point and lack of a chromophore, making direct detection difficult. The research tackles these challenges by employing a pre-column derivatization technique using para-toluene sulfonyl chloride (PTSC) in the presence of a base []. This derivatization introduces a chromophore to the analytes, enabling detection with a UV detector at 228 nm during chiral High-Performance Liquid Chromatography (HPLC) analysis []. This method facilitates the separation and quantification of the enantiomers, offering a solution for the characterization of (R)-piperidin-3-amine and its enantiomer, (S)-piperidin-3-amine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)

![Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate](/img/structure/B1347594.png)

![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)